1-Acetylpiperidine-4-carbonitrile

Fragment-based drug discovery Scaffold NMR

1-Acetylpiperidine-4-carbonitrile (APC) is a structurally unique N-acetyl/C4-nitrile pharmacophore essential for CCR6 modulator synthesis (WO2021219849A1) and CNS depressant intermediates. Its inclusion in the BMRB NMR quality control library guarantees immediate spectral validation, eliminating analytical overhead. With a defined LogP of 0.70638, APC offers precise lipophilicity control for lead optimization. Procure this fragment to ensure patent fidelity and reproducible medicinal chemistry.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 25503-91-7
Cat. No. B016962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-4-carbonitrile
CAS25503-91-7
Synonyms1-Acetyl-4-piperidinecarbonitrile;  1-Acetyl-isonipecotonitrile; 
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C#N
InChIInChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
InChIKeyNFDGRMQIOHRQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-4-carbonitrile (CAS 25503-91-7): Procurement Guide for a Fragment-Based Scaffold and CNS Intermediate


1-Acetylpiperidine-4-carbonitrile (APC), also known as 1-acetyl-4-cyanopiperidine, is a piperidine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . As a small, nitrogen-containing heterocycle featuring both an acetyl and a nitrile functional group, APC functions primarily as a fragment molecule for drug discovery and as a key intermediate in the synthesis of more complex pharmacologically active compounds . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Why 1-Acetylpiperidine-4-carbonitrile Cannot Be Replaced by Generic Piperidine Analogs


Despite the structural simplicity of 1-acetylpiperidine-4-carbonitrile, generic substitution with other piperidine-4-carbonitrile derivatives is not feasible for several evidence-backed reasons. The specific combination of the N-acetyl and C4-nitrile groups creates a unique pharmacophore and reactivity profile. This particular configuration is explicitly validated for use in specific patented synthetic routes, such as the preparation of CCR6 receptor modulator intermediates and is a known intermediate for CNS depressants [1]. Furthermore, its unique physicochemical properties, including a well-defined logP of 0.70638 and a boiling point of 140°C , differentiate it from other N-substituted analogs, which can exhibit drastically different lipophilicities and physical states. These differences in patent utility, validated synthetic application, and physical properties necessitate precise procurement for reproducible results.

Quantitative Differentiators of 1-Acetylpiperidine-4-carbonitrile vs. Closest Analogs


Fragment-Based Drug Discovery: Validated Scaffold vs. Uncharacterized Analogs

1-Acetylpiperidine-4-carbonitrile is part of a fragment library specifically designed for NMR-based screening, providing high-quality, pre-validated NMR data for use in structure-based drug design. This level of spectral characterization is often absent for close analogs like 1-methylpiperidine-4-carbonitrile or 1-benzylpiperidine-4-carbonitrile, making APC a more reliable and efficient starting point for hit-to-lead campaigns [1]. The availability of 1D 1H NMR spectra (acquired on a 600 MHz Bruker Avance spectrometer at 1 mM in DMSO, 298K, pH 6.0) allows for immediate verification of compound integrity and binding in follow-up experiments [1].

Fragment-based drug discovery Scaffold NMR

Physicochemical Differentiation: LogP-Driven Selection for Optimal Lipophilicity

The calculated partition coefficient (LogP) is a critical parameter for predicting a compound's solubility, permeability, and potential for bioaccumulation. 1-Acetylpiperidine-4-carbonitrile possesses a calculated LogP of 0.70638 , placing it in a favorable range for drug-like properties (LogP < 5). This value represents a significant and quantifiable difference from its closest N-alkyl-substituted analog, 1-methylpiperidine-4-carbonitrile, which, lacking the acetyl group, is predicted to have a substantially lower LogP, making APC more lipophilic and potentially a better choice for targets requiring increased membrane permeability.

Physicochemical property Lipophilicity LogP

Validated Intermediate for CNS and Immunomodulatory Therapeutics

The compound's utility is explicitly documented in patent literature for specific therapeutic programs. It is described as an intermediate in the preparation of CNS depressants [1] and is specifically named as a starting material in patent WO2021219849A1 for the synthesis of CCR6 receptor modulator intermediates . This direct citation in intellectual property distinguishes it from generic piperidine-4-carbonitrile derivatives, which may only be described for broad and less-defined uses. This provides a clear procurement justification for teams working on related CNS or immunology targets.

CNS depressant CCR6 modulator Intermediate

Optimal Application Scenarios for Procuring 1-Acetylpiperidine-4-carbonitrile


Fragment-Based Drug Discovery Campaigns Requiring Validated NMR Data

This compound is an optimal choice for initiating fragment-based screening projects. Its inclusion in the BMRB's NMR quality control library means that researchers can rely on pre-existing, high-resolution spectral data (1D 1H NMR at 600 MHz) for immediate validation and hit confirmation, saving time and reducing analytical overhead .

Synthesis of CCR6 Receptor Modulators and CNS-Active Agents

R&D groups engaged in synthesizing novel CCR6 receptor modulators for autoimmune or inflammatory diseases should prioritize this specific compound. It is explicitly cited as a starting material in relevant patent literature (WO2021219849A1) . Additionally, its established use as an intermediate for CNS depressants makes it a strategic procurement item for medicinal chemistry projects targeting neurological pathways [2].

Physicochemical Property Optimization in Lead Development

For medicinal chemists seeking to fine-tune the lipophilicity of a lead series, 1-acetylpiperidine-4-carbonitrile offers a well-defined and moderate calculated LogP of 0.70638 . This makes it a suitable fragment for balancing solubility and permeability without the excessive hydrophobicity or hydrophilicity that could be introduced by N-alkyl or N-benzyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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